![molecular formula C13H12F2N4O2S B2797457 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 1795297-37-8](/img/structure/B2797457.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide, also known as CUDC-907, is a small molecule inhibitor that has shown promising results in preclinical and clinical studies for the treatment of various cancers.
Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, which share a similar structure with the compound , have been identified as potential covalent anticancer agents . They have been used in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Antibacterial Agents
The compound 2,6-difluoro-3-methoxybenzamide (DFMBA), which is structurally similar to the compound , has been found to be more active as an antibacterial agent against S. aureus .
Antifungal Agents
Imidazole derivatives have shown potential as antifungal agents . Given the structural similarity, the compound could potentially have similar applications.
Fluorescent Molecules for Optical Applications
Pyrazolo[1,5-a]pyrimidines, which share a similar structure with the compound , have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties .
Antiviral Agents
Indole derivatives, which share a similar structure with the compound , have shown various biological activities including antiviral activity .
Anti-inflammatory Agents
Indole derivatives have also shown potential as anti-inflammatory agents . Given the structural similarity, the compound could potentially have similar applications.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets likely involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability . For instance, a study showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2,6-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2S/c14-10-2-1-3-11(15)13(10)22(20,21)17-6-7-18-8-9-19-12(18)4-5-16-19/h1-5,8-9,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKHNTGWGGVTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide |
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